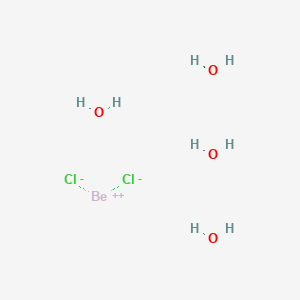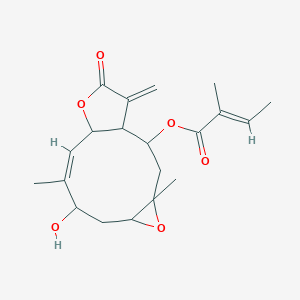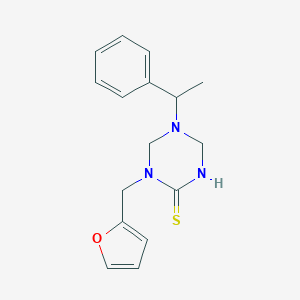![molecular formula C21H18N4O5 B227923 ethyl 4-(3-methyl-4-(2-nitrophenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B227923.png)
ethyl 4-(3-methyl-4-(2-nitrophenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(3-methyl-4-(2-nitrophenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. It has been found to have potential therapeutic applications in the treatment of various cancers, autoimmune diseases, and inflammatory disorders.
Mécanisme D'action
Ethyl 4-(3-methyl-4-(2-nitrophenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate works by inhibiting the activity of BTK, a key enzyme in the B-cell receptor signaling pathway. This pathway plays a crucial role in the survival and proliferation of B-cells, which are involved in various diseases. By inhibiting BTK, ethyl 4-(3-methyl-4-(2-nitrophenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate disrupts this pathway, leading to the death of cancer cells and the suppression of the immune response in autoimmune diseases.
Effets Biochimiques Et Physiologiques
Ethyl 4-(3-methyl-4-(2-nitrophenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce the activation of immune cells. Additionally, it has been found to have minimal toxicity and good pharmacokinetic properties, making it a promising candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ethyl 4-(3-methyl-4-(2-nitrophenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate is its specificity for BTK, which reduces the risk of off-target effects. Additionally, it has been found to be effective at low concentrations, which minimizes the risk of toxicity. However, one limitation of ethyl 4-(3-methyl-4-(2-nitrophenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate is its relatively short half-life, which may require frequent dosing in clinical applications.
Orientations Futures
There are several potential future directions for the development of ethyl 4-(3-methyl-4-(2-nitrophenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate. One area of research is the combination of ethyl 4-(3-methyl-4-(2-nitrophenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate with other drugs to enhance its efficacy. Another area of research is the exploration of its potential therapeutic applications in other diseases, such as multiple sclerosis and psoriasis. Additionally, further studies are needed to investigate the long-term safety and efficacy of ethyl 4-(3-methyl-4-(2-nitrophenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate in clinical trials.
Méthodes De Synthèse
The synthesis of ethyl 4-(3-methyl-4-(2-nitrophenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate involves a multi-step process that starts with the reaction of 2-nitrobenzaldehyde with 3-methyl-4-nitroacetophenone to form 3-methyl-4-(2-nitrophenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazole. This intermediate is then reacted with ethyl 4-bromobenzoate to produce ethyl 4-(3-methyl-4-(2-nitrophenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate.
Applications De Recherche Scientifique
Ethyl 4-(3-methyl-4-(2-nitrophenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, it has been found to be effective in inhibiting the growth of B-cell malignancies, such as mantle cell lymphoma and chronic lymphocytic leukemia. In autoimmune diseases, ethyl 4-(3-methyl-4-(2-nitrophenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate has shown promising results in the treatment of rheumatoid arthritis and lupus. Additionally, it has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory disorders.
Propriétés
Nom du produit |
ethyl 4-(3-methyl-4-(2-nitrophenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate |
|---|---|
Formule moléculaire |
C21H18N4O5 |
Poids moléculaire |
406.4 g/mol |
Nom IUPAC |
ethyl 4-[3-methyl-4-(2-nitrophenyl)-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoate |
InChI |
InChI=1S/C21H18N4O5/c1-3-30-21(27)13-8-10-14(11-9-13)24-19(15-6-4-5-7-16(15)25(28)29)17-12(2)22-23-18(17)20(24)26/h4-11,19H,3H2,1-2H3,(H,22,23) |
Clé InChI |
OVZXVXTUIFIMOC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C)C4=CC=CC=C4[N+](=O)[O-] |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C)C4=CC=CC=C4[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-[2-carboxy-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-oxalooxyoxan-2-yl]oxy-4-hydroxy-10-oxo-9H-anthracen-9-yl]-4-hydroxy-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid](/img/structure/B227841.png)
![4,7,7-Trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B227856.png)
![4-(4-Bromophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227860.png)


![2-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4,6-dichlorophenol](/img/structure/B227885.png)
![5-(8-methoxy-1-naphthyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B227887.png)
![[4-(8,8-Dimethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)-2-methoxyphenoxy]acetic acid](/img/structure/B227888.png)
![[4-(8,8-Dimethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)phenoxy]acetic acid](/img/structure/B227889.png)
![8,8-dimethyl-5-(4-propoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B227890.png)
![5-(3-chlorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B227892.png)
![2-imino-1-methyl-5-[(4-oxo-4H-chromen-3-yl)methylene]-4-imidazolidinone](/img/structure/B227894.png)
![2-{3-Acetyl-5-[2-(acetyloxy)-5-bromophenyl]-2,3-dihydro-1,3,4-oxadiazol-2-yl}-4-chlorophenyl acetate](/img/structure/B227897.png)
